This compound falls under the category of aryl amines and phenolic compounds, which are known for their diverse biological activities and utility in synthetic organic chemistry. Its molecular formula is with a molecular weight of approximately 235.69 g/mol.
The synthesis of 3-Chloro-2-(2-methoxyphenoxy)aniline typically involves several steps, utilizing various chemical reactions to introduce the desired functional groups.
The molecular structure of 3-Chloro-2-(2-methoxyphenoxy)aniline can be described as follows:
COC1=CC=CC=C1C(N)=C(C=Cl)C=C
3-Chloro-2-(2-methoxyphenoxy)aniline can participate in various chemical reactions due to its functional groups:
The mechanism of action for 3-Chloro-2-(2-methoxyphenoxy)aniline primarily relates to its interactions within biological systems:
The physical and chemical properties of 3-Chloro-2-(2-methoxyphenoxy)aniline are crucial for understanding its behavior in different environments:
3-Chloro-2-(2-methoxyphenoxy)aniline has several scientific applications:
CAS No.: 20298-86-6
CAS No.: 13465-08-2
CAS No.: 98569-64-3
CAS No.:
CAS No.: 4685-03-4